
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride is a chiral amine compound. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylacetonitrile and a chiral catalyst.
Reaction Conditions: The reaction conditions may include hydrogenation, reduction, or other catalytic processes to introduce the amine group and achieve the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or chiral catalysts for stereospecific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and phenylbutylamines, such as:
- ®-1-(2,5-Dimethylphenyl)butan-1-amine
- (S)-1-(2,4-Dimethylphenyl)butan-1-amine
Uniqueness
The uniqueness of (S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride lies in its specific stereochemistry and the presence of the 2,5-dimethylphenyl group, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-4-5-12(13)11-8-9(2)6-7-10(11)3;/h6-8,12H,4-5,13H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
IRNIKARKCANPGD-YDALLXLXSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
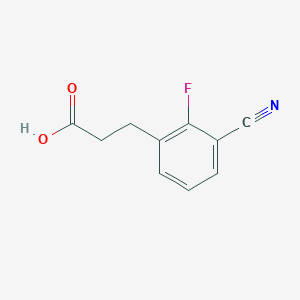
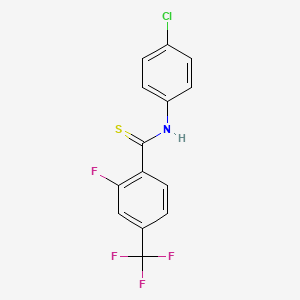
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
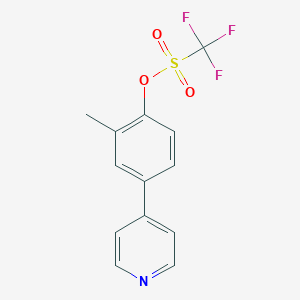
![2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
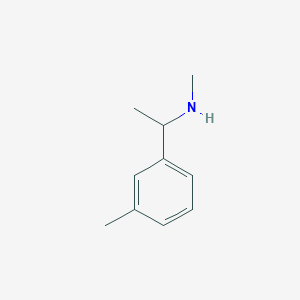
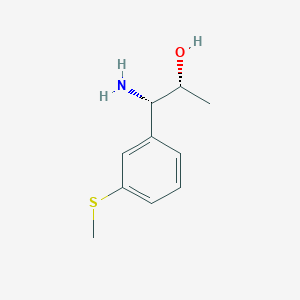
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

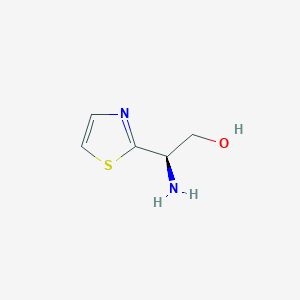

![(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine](/img/structure/B13055294.png)
